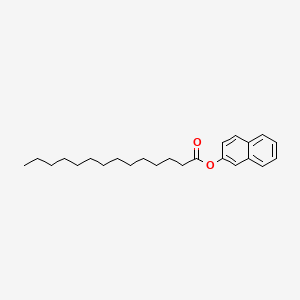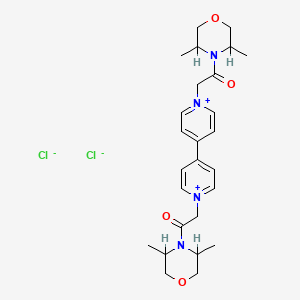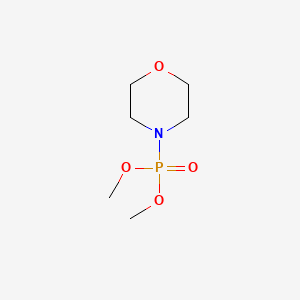
卡奇诺醇 A
描述
Kazinol A is a naturally occurring compound found in the plant Broussonetia kazinoki, commonly known as paper mulberry. It belongs to the class of prenylated polyphenols and is characterized by its complex structure, which includes a benzene ring and a chromene ring. Kazinol A has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
科学研究应用
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways, including its antioxidant and anti-inflammatory effects.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells and induce apoptosis.
作用机制
Target of Action
Kazinol A, a natural isoprenylated flavan, has been found to exhibit strong inhibition of arachidonic acid (AA)-induced platelet aggregation . It also exhibits potent inhibition against xanthine oxidase (XOD), with IC50 values ranging from 0.6 to 164 µM . These targets play crucial roles in various biological processes, including inflammation and oxidative stress.
Mode of Action
Kazinol A interacts with its targets by inhibiting their activities. For instance, it inhibits the aggregation of platelets induced by arachidonic acid, which is a key process in blood clotting . It also inhibits the activity of XOD, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Biochemical Pathways
Kazinol A affects several biochemical pathways. It has been found to stimulate the release of calcium ions from internal stores, probably through the sphingosine 1-phosphate and IP3 signaling . It also activates external calcium influx mainly through a non-store-operated calcium entry (non-SOCE) pathway .
Pharmacokinetics
Microbial transformation has been recognized as an efficient tool to generate more active metabolites . Microbial transformation of Kazinol A was conducted with Mucor hiemalis, where glucosylated and hydroxylated metabolites were produced . These transformations could potentially affect the bioavailability of Kazinol A.
Result of Action
Kazinol A exhibits cytotoxic effects in human bladder cancer cells, including the cisplatin-resistant T24R2 . It induces cell growth attenuation through G0/1 arrest mediated by a decrease in cyclin D1 and an increase in p21 . Apoptosis and autophagy induced by Kazinol A treatment are accompanied by a modulation of the AKT-BAD pathway and AMPK-mTOR pathway, respectively .
Action Environment
The action of Kazinol A can be influenced by various environmental factors. For instance, the presence or absence of calcium in the medium can affect the ability of Kazinol A to stimulate the elevation of cellular free calcium . Furthermore, the presence of certain enzymes or microorganisms can lead to the transformation of Kazinol A into more active metabolites .
准备方法
Synthetic Routes and Reaction Conditions: Kazinol A can be synthesized through organic synthesis methods in the laboratory. The synthetic route typically involves the construction of the chromene ring followed by the introduction of prenyl groups. Key steps include:
- Formation of the chromene ring via cyclization reactions.
- Prenylation of the aromatic ring using prenyl bromide in the presence of a base such as potassium carbonate.
- Purification of the final product through chromatographic techniques.
Industrial Production Methods: Industrial production of Kazinol A is primarily achieved through extraction from the plant Broussonetia kazinoki. The process involves:
- Harvesting the plant material and drying it.
- Extraction using organic solvents such as ethanol or methanol.
- Purification of Kazinol A from the crude extract using techniques like column chromatography and recrystallization .
化学反应分析
Types of Reactions: Kazinol A undergoes various chemical reactions, including:
Oxidation: Kazinol A can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of Kazinol A can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products:
- Oxidation products include quinones.
- Reduction products include dihydro derivatives.
- Substitution products vary depending on the substituent introduced .
相似化合物的比较
Kazinol A is part of a family of prenylated polyphenols found in Broussonetia kazinoki. Similar compounds include:
Kazinol B: Another prenylated polyphenol with similar antioxidant and anti-inflammatory properties.
Kazinol C: Known for its potent tyrosinase inhibitory activity, making it useful in skin-lightening applications.
Kazinol F: Exhibits strong anticancer activity and has been studied for its potential in cancer therapy.
Uniqueness of Kazinol A:
- Kazinol A is unique due to its specific combination of biological activities, including its potent antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications .
属性
IUPAC Name |
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4/c1-15(2)5-7-18-13-21(20(11-6-16(3)4)25(28)24(18)27)22-12-9-17-8-10-19(26)14-23(17)29-22/h5-6,8,10,13-14,22,26-28H,7,9,11-12H2,1-4H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVECWDOBLWPW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CCC3=C(O2)C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CCC3=C(O2)C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331823 | |
| Record name | Kazinol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99624-28-9 | |
| Record name | 4-[(2S)-3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99624-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kazinol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Kazinol A has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, in both adipocytes and colon cancer cells. This activation leads to the inhibition of NF-κB signaling, a central pathway involved in inflammatory responses. By blocking NF-κB phosphorylation and nuclear translocation, Kazinol A suppresses the expression of pro-inflammatory genes, effectively reducing inflammation in adipose tissue and potentially contributing to improved insulin sensitivity.
A: [] Yes, research indicates that at low concentrations, Kazinol A stimulates autophagy in various cell types. This induction occurs through the endoplasmic reticulum stress-mediated unfolded protein response (UPR) pathway. Kazinol A activates UPR transducers, leading to target gene expression, LC3-II conversion (a hallmark of autophagy), and TFEB nuclear translocation (a transcription factor involved in autophagy regulation).
A: [, ] Kazinol A shows promise in protecting pancreatic β-cells, which are crucial for insulin production and are often targeted for destruction in type 1 diabetes. It achieves this by inhibiting the nuclear factor-κB (NF-κB) pathway, a key player in cytokine-mediated β-cell damage. By suppressing NF-κB activity, Kazinol A prevents the production of harmful molecules like nitric oxide and hydrogen peroxide, ultimately protecting β-cells from cytokine-induced death. This protective effect may have significant implications for developing therapies to prevent or delay β-cell destruction in type 1 diabetes.
A: [] The molecular formula for Kazinol A is C26H32O4. Its molecular weight is 408.54 g/mol.
A: [, ] Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) data, has been used to elucidate the structure of Kazinol A. These techniques provide detailed information about the arrangement of atoms, functional groups, and molecular weight, confirming its identity.
A: [, ] Yes, molecular docking studies have been employed to investigate the interactions between Kazinol A and specific target proteins, such as SARS-CoV-2 main protease (Mpro). These studies provide insights into the binding affinity and potential inhibitory effects of Kazinol A on these targets.
A: [] As Kazinol A is still under investigation, comprehensive SHE data is limited. Further research is necessary to establish safe handling practices, assess potential environmental impacts, and determine appropriate disposal methods.
A: [] The research does not provide specific information about the ADME properties or bioavailability of Kazinol A. Further studies are needed to determine its absorption, distribution, metabolism, and excretion profile.
A: [, , , , ] Yes, Kazinol A has shown efficacy in various in vitro and in vivo models: * Anti-inflammatory effects: It reduced inflammation in adipose tissue of mice fed a high-fat diet []. * Antitumorigenic activity: It inhibited the growth and induced apoptosis in HT-29 colon cancer cells []. * Autophagy induction: It stimulated autophagy in multiple cell lines at low concentrations []. * Protection of pancreatic β-cells: It prevented cytokine-induced β-cell death in both cell lines and isolated pancreatic islets [, ].
A: [] Specific toxicity data and long-term safety profiles for Kazinol A are not extensively discussed in the provided research. While some studies suggest potential therapeutic benefits, further research is crucial to determine potential adverse effects and establish safe dosages.
A: [, ] Various analytical techniques have been employed in the research to identify, isolate, and characterize Kazinol A. These techniques include:
A: [] Resources for researchers include: * Natural product libraries: These provide access to purified natural compounds like Kazinol A for screening and further investigation. * Databases: Publicly available databases like PubChem and ChemSpider offer information on the chemical properties, structures, and biological activities of compounds, including Kazinol A.
A: [] Key research milestones include:
- Initial isolation and structural elucidation: Kazinol A was first isolated and characterized from the root bark of Broussonetia papyrifera [].
- Discovery of anti-inflammatory and antioxidant properties: Subsequent research revealed the potential of Kazinol A as an antioxidant and anti-inflammatory agent [, ].
- Identification of AMPK activation and NF-κB inhibition as mechanisms of action: Studies demonstrated the role of AMPK activation and subsequent NF-κB pathway inhibition in mediating the beneficial effects of Kazinol A [, ].
A: [] Research on Kazinol A spans several disciplines, including: * Pharmacology: Investigating its therapeutic potential for inflammatory diseases, cancer, and diabetes. * Medicinal chemistry: Exploring structural modifications to enhance its activity, selectivity, and pharmacological properties. * Chemical biology: Understanding its interactions with cellular targets and signaling pathways. * Nutrition science: Evaluating its potential as a dietary supplement with health benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)












![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)
